

# TS 155-2: A Comparative Analysis of Antimicrobial Efficacy

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial efficacy of **TS 155-2** (also known as JBIR-100) against other common antimicrobial agents. The information is supported by available experimental data to offer an objective performance assessment.

## Overview of TS 155-2

**TS 155-2** is a macrocyclic lactone belonging to the hygrolide family of natural products, produced by the bacterium Streptomyces varsoviensis.[1] It is structurally related to bafilomycin and is known to act as a potent inhibitor of vacuolar-type H+-ATPase (V-ATPase).[2][3][4] This mode of action disrupts cellular pH homeostasis, a critical process for many pathogenic microorganisms.

## **Comparative Antimicrobial Efficacy**

Direct comparative studies of **TS 155-2** against a wide panel of other antimicrobial agents are limited in publicly available literature. However, data on its intrinsic activity, primarily Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), have been reported. The following tables summarize the available data for **TS 155-2** and compare it with the efficacy of other well-established antimicrobial agents against similar microorganisms.

Data Presentation: Quantitative Efficacy Data



Table 1: Antibacterial Efficacy of TS 155-2 (JBIR-100) and Other Antibiotics

Microorganism	TS 155-2 (JBIR-100) MIC (μΜ)[5]	Vancomycin MIC (mg/L)[6]	Gentamicin MIC (mg/L)[6]	Tetracycline MIC (mg/L)[6]
Bacillus subtilis	8	4.0	4.0	8.0
Staphylococcus aureus	4	4.0	4.0	8.0

Table 2: Antifungal Efficacy of **TS 155-2** (JBIR-100)

Microorganism	TS 155-2 (JBIR-100) MIC (μM)[5]
Debaryomyces hansenii	Significant activity observed (exact MIC not specified)[5]

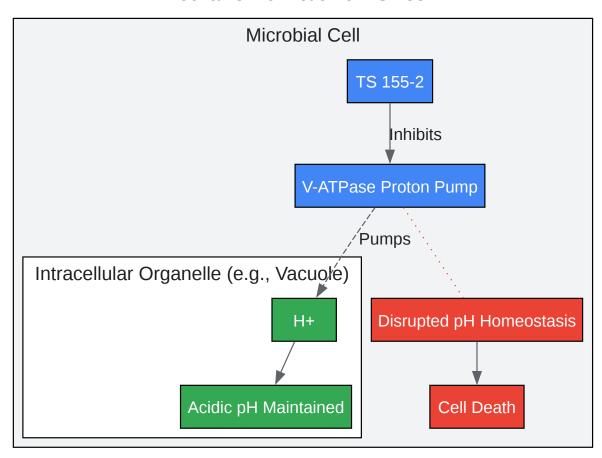
Table 3: Bactericidal Activity of **TS 155-2** (JBIR-100)

Microorganism	TS 155-2 (JBIR-100) MBC (μM)[5]
Bacillus subtilis	16

## **Mechanism of Action: V-ATPase Inhibition**

**TS 155-2** exerts its antimicrobial effect by inhibiting the V-ATPase proton pump. This pump is crucial for maintaining the acidic environment of various intracellular organelles. By blocking this pump, **TS 155-2** disrupts essential cellular processes in susceptible microorganisms, leading to growth inhibition and cell death.





Mechanism of Action of TS 155-2

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Caption: V-ATPase Inhibition by TS 155-2 leading to microbial cell death.

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in this guide.

## **Minimum Inhibitory Concentration (MIC) Assay**

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MIC.



#### 1. Preparation of Materials:

- Microorganism: A pure, overnight culture of the test microorganism.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for bacteria.
- Antimicrobial Agent: A stock solution of **TS 155-2** (or other agents) of known concentration.
- 96-Well Microtiter Plate: Sterile, clear, flat-bottom plates.

#### 2. Inoculum Preparation:

- A few colonies of the microorganism are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10<sup>8</sup> CFU/mL).
- This suspension is then diluted in the growth medium to a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well of the microtiter plate.

#### 3. Assay Procedure:

- A serial two-fold dilution of the antimicrobial agent is prepared directly in the wells of the 96well plate using the growth medium.
- Each well is then inoculated with the standardized microbial suspension.
- Control wells are included: a positive control (microorganism and broth, no antimicrobial) and a negative control (broth only).
- The plate is incubated at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

#### 4. Interpretation of Results:

 After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in a well with no visible growth.

## **Minimum Bactericidal Concentration (MBC) Assay**

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is performed as a subsequent step to the MIC assay.

#### 1. Subculturing from MIC Assay:



- Following the determination of the MIC, a small aliquot (e.g., 10-100  $\mu$ L) is taken from the wells of the MIC plate that showed no visible growth.
- This aliquot is plated onto a suitable agar medium that does not contain the antimicrobial agent.

#### 2. Incubation:

- The agar plates are incubated under appropriate conditions to allow for the growth of any surviving bacteria.
- 3. Interpretation of Results:
- The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (commonly ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

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-> "Read_MIC"; "Read_MIC" -> "Subculture"; "Subculture" ->
"Incubate_MBC"; "Incubate_MBC" -> "Read_MBC"; }
```

Caption: Workflow for determining MIC and MBC of an antimicrobial agent.



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